3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea
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Overview
Description
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea is a complex organic compound that features a pyrazole ring and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazine and a 1,3-diketone precursor.
Attachment of the Urea Moiety: The urea moiety is introduced by reacting the pyrazole derivative with an isocyanate or carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(5-dimethyl-1H-pyrazol-1-yl)ethyl-1-phenylurea: Similar structure but with different substituents on the pyrazole ring.
3-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of a methylphenyl group.
Uniqueness
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea is unique due to the presence of cyclopropyl groups on the pyrazole ring, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-4-2-3-5-16(13)21-19(24)20-10-11-23-18(15-8-9-15)12-17(22-23)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVUGEBTEJSVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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